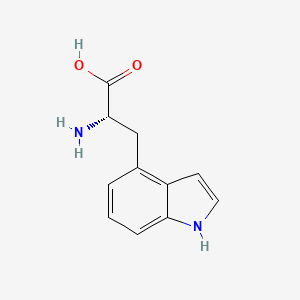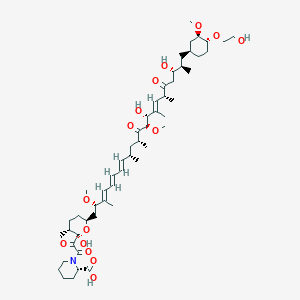
(2S)-2-amino-3-(1H-indol-4-yl)propanoic Acid
Vue d'ensemble
Description
(2S)-2-amino-3-(1H-indol-4-yl)propanoic acid, also known as L-tryptophan, is an essential amino acid that serves as a precursor to several important biomolecules, including serotonin, melatonin, and niacin. It is a key component in protein biosynthesis and is found in various dietary sources such as meat, dairy products, and certain plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(1H-indol-4-yl)propanoic acid can be achieved through several methods One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Genetically engineered strains of bacteria, such as Escherichia coli, are used to convert substrates like glucose into the desired amino acid. This method is preferred due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-amino-3-(1H-indol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form compounds like indole-3-acetaldehyde.
Reduction: Reduction reactions can convert it into compounds such as tryptamine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products:
Oxidation: Indole-3-acetaldehyde
Reduction: Tryptamine
Substitution: Various indole derivatives with halogen, nitro, or sulfonyl groups.
Applications De Recherche Scientifique
(2S)-2-amino-3-(1H-indol-4-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for neurotransmitters like serotonin and melatonin, playing a crucial role in mood regulation and sleep.
Medicine: It is investigated for its potential therapeutic effects in treating conditions like depression, anxiety, and sleep disorders.
Industry: It is used in the production of dietary supplements and as a feed additive in animal nutrition.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(1H-indol-4-yl)propanoic acid involves its conversion into serotonin and melatonin. In the brain, it is hydroxylated to form 5-hydroxytryptophan, which is then decarboxylated to produce serotonin. Serotonin acts on various receptors to regulate mood, appetite, and sleep. Melatonin, derived from serotonin, regulates the sleep-wake cycle by acting on melatonin receptors in the brain.
Comparaison Avec Des Composés Similaires
(2S)-2-amino-3-(1H-indol-4-yl)propanoic acid is unique due to its role as a precursor to serotonin and melatonin. Similar compounds include:
Tryptamine: A decarboxylated form of tryptophan, involved in the synthesis of serotonin.
Indole-3-acetic acid: A plant hormone derived from tryptophan, involved in plant growth and development.
5-hydroxytryptophan: An intermediate in the biosynthesis of serotonin from tryptophan.
These compounds share structural similarities but differ in their biological roles and applications.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(1H-indol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-2-1-3-10-8(7)4-5-13-10/h1-5,9,13H,6,12H2,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEIRMIVNPCUSR-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C=CNC2=C1)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE](/img/structure/B3325733.png)


![5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid](/img/structure/B3325749.png)


